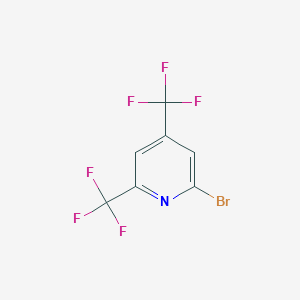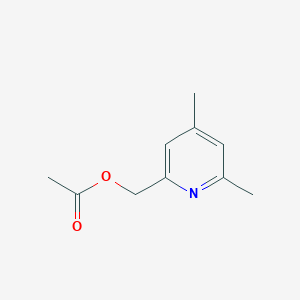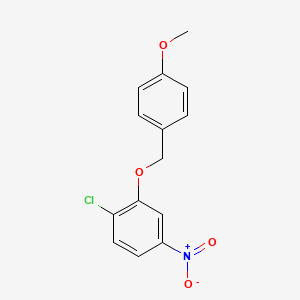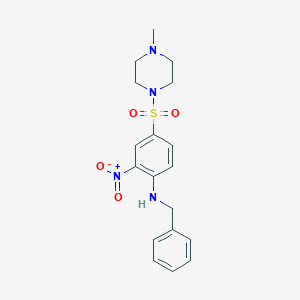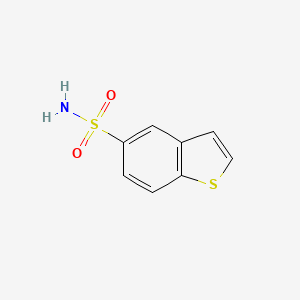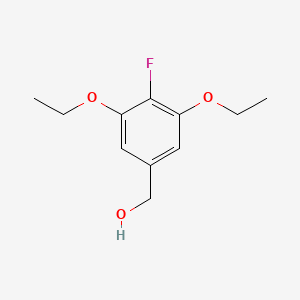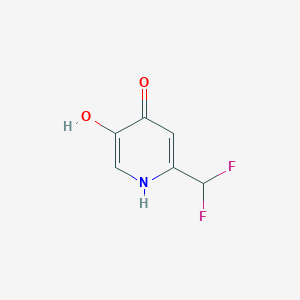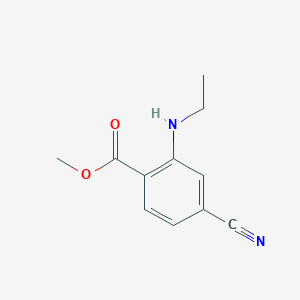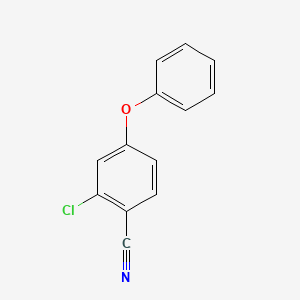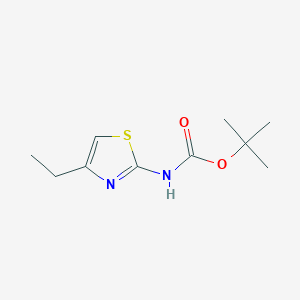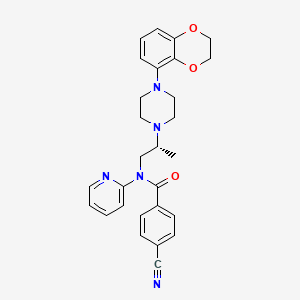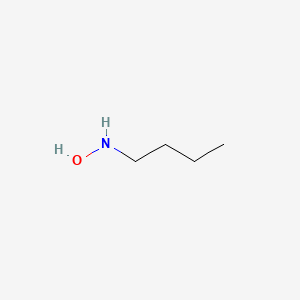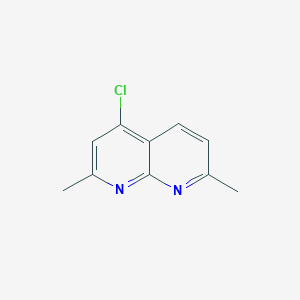
4-chloro-2,7-dimethyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents like dioxane and reagents such as selenium dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Using reagents like selenium dioxide in dioxane to form aldehydes.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogen substitution reactions using nucleophiles like methanolic potassium hydroxide.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanolic potassium hydroxide at room temperature.
Major Products
Oxidation: 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde.
Substitution: 2,7-Dimethyl-4-methoxy-1,8-naphthyridine.
科学研究应用
4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Used as a core structure in the synthesis of potential anticancer agents.
Material Science: Employed in the development of light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its cytotoxic activity against cancer cell lines.
作用机制
The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
相似化合物的比较
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .
属性
CAS 编号 |
84670-41-7 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
InChI 键 |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)
![1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8752206.png)
